5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

Lipophilicity Drug-likeness Physicochemical profiling

5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde (CAS 88796-44-5) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family. The compound features a fused pyrazole–pyridine bicyclic core bearing three chemically distinct substituents: an electron-withdrawing nitro group at the 5-position, a lipophilic N1-phenyl ring, and a synthetically versatile 3-carbaldehyde handle.

Molecular Formula C13H8N4O3
Molecular Weight 268.23 g/mol
CAS No. 88796-44-5
Cat. No. B11853039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
CAS88796-44-5
Molecular FormulaC13H8N4O3
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=C(C=N3)[N+](=O)[O-])C(=N2)C=O
InChIInChI=1S/C13H8N4O3/c18-8-12-11-6-10(17(19)20)7-14-13(11)16(15-12)9-4-2-1-3-5-9/h1-8H
InChIKeyPREAVQAGNDKVPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde (CAS 88796-44-5): Core Scaffold Properties and Procurement Positioning


5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde (CAS 88796-44-5) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family. The compound features a fused pyrazole–pyridine bicyclic core bearing three chemically distinct substituents: an electron-withdrawing nitro group at the 5-position, a lipophilic N1-phenyl ring, and a synthetically versatile 3-carbaldehyde handle. Its molecular formula is C13H8N4O3, with a molecular weight of 268.23 g/mol . The compound was first reported in 1983 by Schaefer, Gewald, and Schmidt via condensation of 5-amino-1-phenylpyrazole with nitromalonaldehyde . The pyrazolo[3,4-b]pyridine scaffold is recognized as a purine bioisostere and serves as a privileged structure in kinase inhibitor design, anti-inflammatory agent development, and antibacterial research [1]. This compound is typically supplied at ≥97% purity (HPLC) and is used primarily as a key intermediate for downstream derivatization through its aldehyde functionality .

Why 5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde Cannot Be Replaced by Generic Pyrazolopyridine Analogs


Generic substitution among pyrazolo[3,4-b]pyridine derivatives is scientifically inadvisable because the three substituents on this scaffold—the N1-phenyl group, the 5-nitro group, and the 3-carbaldehyde—each independently and cooperatively dictate the compound's physicochemical profile, reactivity, and downstream biological performance. The 5-nitro group substantially raises the polar surface area (PSA) relative to non-nitrated analogs, altering membrane permeability and target engagement . The 3-carbaldehyde provides a reactive handle for Schiff base formation, Knoevenagel condensation, and reductive amination that is absent in 3-methyl or 3-unsubstituted comparators [1]. The N1-phenyl substituent contributes lipophilicity that the NH-unsubstituted parent compound lacks, with a measured LogP difference of approximately 1.3 log units . Swapping to a 3-methyl-5-nitro-1-phenyl analog eliminates the aldehyde derivatization pathway and increases LogP by ~0.5 units (from 2.66 to 3.16), which can significantly affect solubility, CYP450 binding, and off-target promiscuity . These quantitative differences, documented below, demonstrate that interchanging closely related pyrazolopyridines without experimental validation introduces uncontrolled variables that undermine SAR reproducibility, lead selection integrity, and procurement rationale.

Quantitative Differentiation Evidence for 5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde vs. Closest Analogs


Physicochemical Differentiation: LogP Comparison vs. 3-Methyl Analog and NH-Unsubstituted Parent

The target compound (CAS 88796-44-5) exhibits a measured LogP of 2.66, positioning it in an optimal lipophilicity window for oral bioavailability according to Lipinski's Rule of Five. In contrast, the closest 3-methyl analog (3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine, CAS 98157-52-9) has a significantly higher LogP of 3.16—an increase of 0.50 log units—which correlates with reduced aqueous solubility and elevated risk of phospholipidosis and hERG channel blockade . The NH-unsubstituted parent compound (5-nitro-1H-pyrazolo[3,4-b]pyridine, CAS 63572-73-6) has a much lower LogP of 1.39 (Δ = −1.27 vs. target), which reduces membrane permeability and may compromise cell-based assay performance . The target compound therefore occupies a differentiated LogP niche that neither comparator achieves, supporting its preferential selection for lead optimization programs where balanced lipophilicity is critical.

Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area Differentiation vs. 3-Methyl Analog: Implications for Permeability and Target Engagement

The target compound has a topological polar surface area (TPSA) of 93.60 Ų, contributed by the 5-nitro group (two N–O dipoles), the 3-carbaldehyde (C=O), and the pyridine nitrogen . The 3-methyl analog (CAS 98157-52-9), which replaces the formyl group with a methyl substituent, shows a substantially reduced TPSA of 76.53 Ų (Δ = −17.07 Ų, an 18% reduction) . This 17 Ų difference is functionally significant: TPSA values above 90 Ų are associated with reduced passive blood-brain barrier penetration (threshold ~60–70 Ų for CNS drugs) but improved oral absorption for peripheral targets, while values below ~80 Ų often correlate with increased CNS exposure and potential neurotoxicity [1]. The target compound's TPSA thus steers its derived analog series toward peripheral anti-inflammatory or kinase targets with a differentiated safety profile compared to the more CNS-penetrant 3-methyl series.

Membrane permeability CNS drug design Polar surface area

Synthetic Utility: 3-Carbaldehyde as a Reactive Handle Absent in 3-Methyl and 3-Unsubstituted Analogs

The 3-carbaldehyde group on the target compound enables direct, high-yielding derivatization via Schiff base condensation with primary amines, reductive amination to secondary amines, Knoevenagel condensation with active methylene compounds, and hydrazone/oxime formation for bioconjugation . This reactivity is documented in the synthesis of pyrazolo[3,4-b]pyridine-based IL-6 inhibitors, where the aldehyde serves as the essential condensation partner with heteroaromatic amines in one-pot reactions [1]. The 3-methyl analog (CAS 98157-52-9) lacks this reactive handle entirely, requiring pre-functionalization at the 3-position via halogenation or directed metalation before further elaborations—adding 2–3 synthetic steps . The 3-unsubstituted 5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS 63572-73-6) similarly lacks a functionalizable 3-position, and its NH group introduces chemoselectivity conflicts during alkylation or acylation reactions .

Chemical biology Fragment-based drug discovery Click chemistry

N1-Phenyl Group Contribution to Lipophilicity and Metabolic Stability vs. NH-Unsubstituted Parent

The N1-phenyl substituent on the target compound contributes critical lipophilicity that the NH-unsubstituted parent compound (CAS 63572-73-6) lacks. Quantitatively, this difference is reflected in a LogP shift from 1.39 (NH parent) to 2.66 (N1-phenyl target), a net increase of +1.27 log units . This 18-fold increase in octanol-water partition coefficient enhances membrane permeability, which is essential for intracellular target engagement in whole-cell assays. Furthermore, N1-arylation blocks a major site of Phase II metabolism (N-glucuronidation), which is known to be a rapid clearance pathway for NH-containing heterocycles [1]. The N1-phenyl group also provides a π-stacking surface that contributes to kinase hinge-region binding, as demonstrated in pyrazolo[3,4-b]pyridine-based kinase inhibitor crystal structures [2].

Metabolic stability CYP450 Lead optimization

5-Nitro Group Electronic Effects: Differentiated Reactivity and Bioisosteric Potential vs. 5-Unsubstituted and 5-Halogen Analogs

The 5-nitro group is a strong electron-withdrawing substituent (Hammett σmeta = +0.71) that deactivates the pyridine ring toward electrophilic substitution while simultaneously enabling a unique bioreductive activation pathway. Under hypoxic conditions, nitro groups on heterocycles can undergo enzymatic reduction (via nitroreductases) to generate reactive nitroso and hydroxylamine intermediates, a mechanism exploited in hypoxia-activated prodrugs [1]. The 5-unsubstituted analog (1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, hypothetical) lacks this bioreductive potential. The 5-bromo analog (CAS 887115-54-0) provides a halogen handle for cross-coupling but does not replicate the nitro group's electronic and bioreductive properties. The nitro group also serves as a precursor to a 5-amino group via catalytic hydrogenation or Zn/NH4Cl reduction, enabling further diversification to amides, sulfonamides, or diazonium-based couplings . This dual function—electron-withdrawing modulator plus latent amine precursor—is not offered by 5-halogen (Br, Cl) or 5-unsubstituted comparators.

Electron-withdrawing group Nitro reduction Prodrug design

Recommended Research and Industrial Application Scenarios for 5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde (CAS 88796-44-5)


Kinase Inhibitor Lead Generation: Hinge-Binder Scaffold with Optimized Lipophilicity

The target compound's N1-phenyl group provides a π-stacking surface for kinase hinge-region binding, while its LogP of 2.66 positions derived analogs within the optimal oral drug-likeness window (LogP 1–3). This contrasts with the 3-methyl analog (LogP 3.16), which risks elevated phospholipidosis and hERG liability . The 3-carbaldehyde enables one-pot condensation with heteroaromatic amines to generate diverse kinase inhibitor libraries, as demonstrated by Bharate et al. for IL-6 inhibitory pyrazolo[3,4-b]pyridines [1]. Procurement of this compound is warranted when the research objective is to build a kinase-focused library with balanced lipophilicity and a reactive aldehyde handle for rapid analog generation.

Hypoxia-Activated Prodrug Development: Exploiting 5-Nitro Bioreductive Activation

The 5-nitro group (Hammett σmeta = +0.71) undergoes enzymatic reduction under hypoxic conditions to generate cytotoxic nitroso/hydroxylamine species, a mechanism validated for tumor-selective prodrugs [2]. The target compound uniquely combines this bioreductive potential with a 3-carbaldehyde for conjugation to tumor-targeting moieties and an N1-phenyl group for enhanced cellular uptake (LogP 2.66 vs. 1.39 for NH parent). This triple functionality is absent in 5-halogen or 3-methyl analogs, making the target compound the preferred starting material for designing hypoxia-selective agents where tumor-specific activation and adequate membrane permeability are both required .

Fragment-Based Drug Discovery: Aldehyde Handle for Covalent and Dynamic Combinatorial Chemistry

The 3-carbaldehyde group enables reversible covalent fragment screening via Schiff base formation with lysine residues and dynamic combinatorial library construction via reversible imine exchange [3]. The target compound's TPSA of 93.60 Ų provides a favorable balance between solubility and permeability for fragment screening at 1–10 mM concentrations, while the 5-nitro group serves as a spectroscopic handle (λmax ~300–350 nm) for monitoring binding events by UV/Vis or SPR . The 3-methyl analog (CAS 98157-52-9) cannot participate in these aldehyde-dependent fragment approaches, creating a clear procurement differentiation for fragment-based lead discovery programs.

Diversity-Oriented Synthesis: Latent Amine for Post-Functionalization Library Enumeration

The 5-nitro group can be selectively reduced to a 5-amino group (H2/Pd-C or Zn/NH4Cl) while preserving the 3-carbaldehyde and N1-phenyl moieties . This chemoselective reduction generates a 5-amino-3-carbaldehyde intermediate that can undergo parallel amide coupling, sulfonamide formation, or reductive alkylation at the 5-position while the 3-aldehyde is protected or derivatized orthogonally. This two-step diversification sequence (nitro reduction → amine functionalization) yields library diversity orthogonal to that obtained from 5-halogen analogs via cross-coupling, where palladium-mediated conditions may not tolerate the free aldehyde . Researchers building DNA-encoded libraries or parallel synthesis arrays should preferentially procure the 5-nitro-3-carbaldehyde over 5-bromo or 5-chloro comparators when aldehyde-compatible diversification is required.

Quote Request

Request a Quote for 5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.